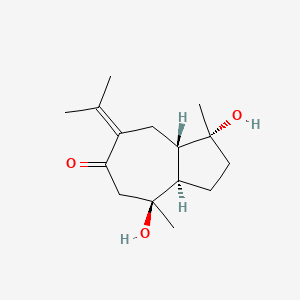
泽多阿龙二醇
描述
Zedoarondiol is a sesquiterpenoid and a natural product found in Curcuma kwangsiensis, Curcuma phaeocaulis, and other organisms . It is known for its beneficial effects in various biological processes .
Synthesis Analysis
Zedoarondiol is the main compound extracted from ZEC and has been reported to suppress PDGF-BB-induced VSMCs proliferation and DNA synthesis . It also causes cell cycle arrest in the G0/G1 phase .
Molecular Structure Analysis
Zedoarondiol is a sesquiterpene lactone and is the main bioactive compound extracted from ZEC . It has been reported to attenuate lipopolysaccharide (LPS)-induced inflammation in murine .
Chemical Reactions Analysis
Zedoarondiol has been found to have an inhibitory effect on D-GalN-induced cytotoxicity in primary cultured rat hepatocytes, LPS-induced NO production in cultured mouse peritoneal macrophages, and D-GalN/tumor necrosis factor-alpha (TNF-alpha)-induced liver injury in mice .
Physical And Chemical Properties Analysis
Zedoarondiol has a molecular weight of 252.35 g/mol . It has a molecular formula of C15H24O3 . The IUPAC name for Zedoarondiol is 3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one .
科学研究应用
Cardiovascular Disease Management
Zedoarondiol has shown promise in the management of cardiovascular diseases (CVD). It inhibits the proliferation of vascular smooth muscle cells (VSMCs), which is a significant contributor to atherosclerosis and in-stent restenosis . By regulating the AMP-Activated Protein Kinase (AMPK) signaling pathway, Zedoarondiol suppresses the Platelet-Derived Growth Factor (PDGF)-induced proliferation of VSMCs . This suggests its potential as a therapeutic agent against CVD-related complications.
Atherosclerosis Inhibition
Research indicates that Zedoarondiol can inhibit atherosclerosis by regulating monocyte migration and adhesion through the CXCL12/CXCR4 pathway . It has been observed to ameliorate atherosclerotic plaques in animal models, highlighting its potential as a new drug for atherosclerosis prevention and treatment .
Endothelial Cell Protection
Zedoarondiol demonstrates protective effects against endothelial cell injury induced by oxidized low-density lipoprotein (ox-LDL), which is a risk factor for atherosclerosis . It activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to anti-oxidative and anti-inflammatory effects . This could be meaningful for the prevention and treatment of atherosclerosis.
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory activity by dose-dependently inhibiting pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophage cells . It also downregulates the expression of COX-2 and iNOS, which are involved in the inflammatory response . This positions Zedoarondiol as a potential natural product for combating inflammation.
Oxidative Stress Reduction
Zedoarondiol has been found to reduce oxidative stress markers and improve the antioxidant defense system. It upregulates the activity of superoxide dismutase (SOD) and suppresses the formation of malondialdehyde (MDA), which are indicators of oxidative stress . This antioxidative property could be harnessed in various oxidative stress-related conditions.
Drug Development Potential
The pharmacological effects of Zedoarondiol, such as its role in inhibiting VSMCs proliferation and protecting endothelial cells, make it a promising candidate in drug development for cardiovascular diseases . Its ability to modulate key pathways involved in cell proliferation and inflammation underscores its therapeutic potential.
作用机制
Target of Action
Zedoarondiol primarily targets the Caveolin-1 (CAV-1) and Platelet-Derived Growth Factor (PDGF) signaling pathway . CAV-1 is widely expressed in lung cells and plays a key role in PDGF signaling and cell proliferation .
Mode of Action
Zedoarondiol interacts with its targets by upregulating the expression of CAV-1, thereby regulating the CAV-1/PDGF pathway . This interaction results in the inhibition of the MAPK and PI3K/AKT signaling pathways .
Biochemical Pathways
Zedoarondiol affects several biochemical pathways. It regulates the CAV-1/PDGF pathway, leading to the inhibition of the MAPK and PI3K/AKT signaling pathways . Additionally, it has been found to regulate the AMP-Activated Protein Kinase signaling pathway . These pathways are crucial for cell proliferation and inflammation, and their regulation by Zedoarondiol leads to downstream effects such as reduced cell proliferation and inflammation .
Result of Action
Zedoarondiol’s action results in significant molecular and cellular effects. It inhibits the proliferation of human bronchial smooth muscle cells (HBSMCs) and vascular smooth muscle cells (VSMCs) . It also attenuates endothelial cells injury induced by oxidized low-density lipoprotein . These effects are largely due to the upregulation of CAV-1 expression and the regulation of various signaling pathways .
Action Environment
The action, efficacy, and stability of Zedoarondiol can be influenced by various environmental factors. For instance, the presence of external stimuli such as PDGF can affect the phenotypic plasticity of airway smooth muscle, which in turn can influence the action of Zedoarondiol . .
安全和危害
未来方向
Zedoarondiol has been suggested as a promising drug for atherosclerosis due to its ability to ameliorate AS plaque and inhibit monocyte migration and adhesion to endothelial cells . It might also be meaningful in the prevention and treatment of atherosclerosis due to its ability to attenuate ox-LDL-induced endothelial cells injury .
属性
IUPAC Name |
(3R,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKNNOOLCGADE-OSRDXIQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@@]2(C)O)[C@@](CC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317851 | |
| Record name | Zedoarondiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Epizedoarondiol | |
CAS RN |
98644-24-7 | |
| Record name | Zedoarondiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98644-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zedoarondiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zedoarondiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758Q22LPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



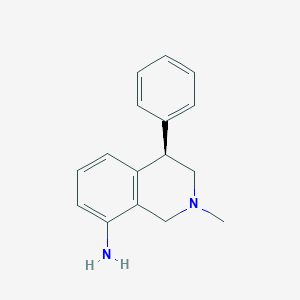
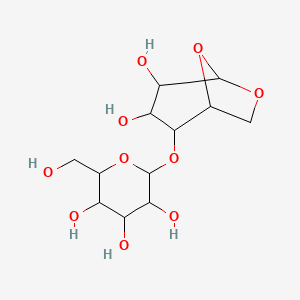

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

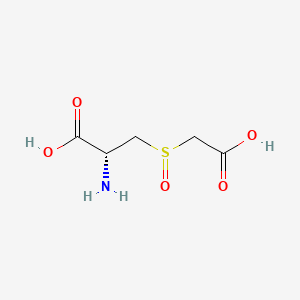
![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)

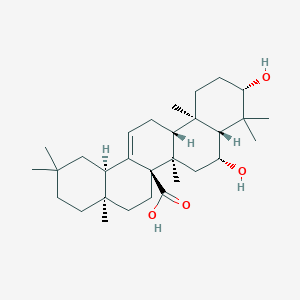

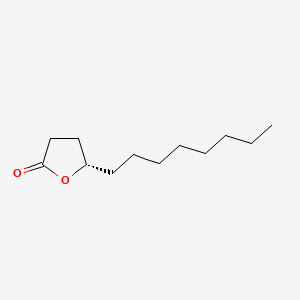
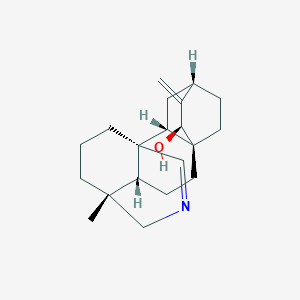
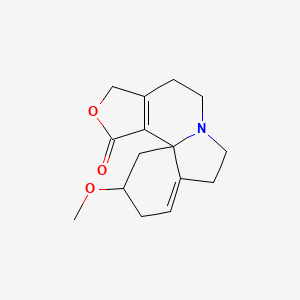
![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)